FYP4J2QBD5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethinyl Estradiol (EE2) is a potent synthetic estrogen, primarily used in combination with other hormones in oral contraceptives and contraceptive patches. It has been detected in sewage treatment plant effluents and occasionally in surface waters across various countries, indicating its widespread environmental presence and potential for ecological impact. This substance engages in receptor-mediated actions, with estrogen receptors present across mammals and other vertebrates, highlighting its biological significance across species (Caldwell et al., 2008).

Synthesis Analysis

The synthesis of dimeric steroid esters, including combinations of ethynodiol with estradiol and other steroids, demonstrates the chemical versatility and potential for creating long-acting hormonal steroid preparations. This process involves direct esterification of steroid alcohols with steroid hemisuccinates, showcasing the advanced synthetic routes available for modifying and potentially enhancing the pharmacological properties of ethinyl estradiol and its derivatives (Kahl & Taubert, 1974).

Molecular Structure Analysis

Surface-Enhanced Raman Scattering (SERS) spectroscopy has been utilized to study ethinyl-labeled estradiol, revealing the presence of three forms of coordinated ethinylestradiol in glass-deposited Ag-ethinylestradiol films. This analysis provides insight into the complex interactions and bonding characteristics of ethinyl estradiol at the molecular level, including σ-π type bonds and acetylinic coordination, highlighting the intricate molecular structure of this synthetic estrogen (Barnett et al., 1994).

Chemical Reactions and Properties

Ethinyl estradiol's chemical reactivity, particularly in relation to its environmental degradation, has been studied with nitrifying activated sludge, revealing its capability to degrade EE2. This process results in the formation of hydrophilic compounds, likely diminishing its estrogenic activity. Such studies are crucial for understanding the chemical behavior and environmental fate of ethinyl estradiol (Vader et al., 2000).

Physical Properties Analysis

The analysis of ethinyl estradiol's physical properties, particularly its interaction with light and matter, as exemplified by SERS spectroscopy, provides valuable insights into its molecular structure and potential interaction mechanisms. The SERS study mentioned earlier offers a detailed examination of its physical characteristics at the molecular level (Barnett et al., 1994).

Chemical Properties Analysis

The chemical synthesis and characterization of ethinyl estradiol and its derivatives, including their oxidative transformation products, are essential for understanding their stability, reactivity, and potential biological effects. Such investigations provide a foundation for assessing the pharmaceutical quality and environmental impact of ethinyl estradiol-containing products (Ekhato et al., 2002).

科学研究应用

药物剂型

炔雌醇二聚体杂质 2 用于药物剂型的制剂。 它特别用于低剂量口服避孕药 {svg_1}. 该化合物用于开发和验证稳定性指示方法,以量化片剂制剂中的药物物质及其相关杂质 {svg_2}.

色谱方法开发

该化合物用于色谱方法的开发。 具体来说,它用于开发反相 (RP)-HPLC 方法,用于量化药物物质及其相关杂质 {svg_3}. 该方法符合国际协调会议 (ICH) 指南 {svg_4}.

质量源于设计 (QbD) 研究

炔雌醇二聚体杂质 2 用于质量源于设计 (QbD) 研究。 这些研究旨在证明用于测定药物产品中杂质的方法的稳健性 {svg_5}.

固体分散体开发

该化合物用于固体分散体 (SD) 的开发。 SD 是一种可行的方法,可以提高水溶性差的药物的生物利用度 {svg_6}. 炔雌醇二聚体杂质 2 用于开发和表征含有药物赋形剂的稳定 SD {svg_7}.

稳定性研究

炔雌醇二聚体杂质 2 用于稳定性研究。 这些研究是在不同条件下进行的,以评估固体分散体的稳定性 {svg_8}.

理化性质检查

该化合物用于检查药物物质的理化性质和多晶型状态。 使用各种技术对该化合物进行全面的固态表征,例如差示扫描量热法 (DSC)、热重分析 (TG/DTG)、傅里叶变换红外光谱 (FTIR)、粉末 X 射线衍射 (PXRD) 和扫描电子显微镜 {svg_9}.

安全和危害

Ethinyl Estradiol, a related compound, is classified as harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . It should be handled with care, and all safety precautions should be read and understood before use .

作用机制

Target of Action

Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The activation of estrogen receptors by this compound affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .

Pharmacokinetics

It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .

Result of Action

The molecular and cellular effects of this compound’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .

属性

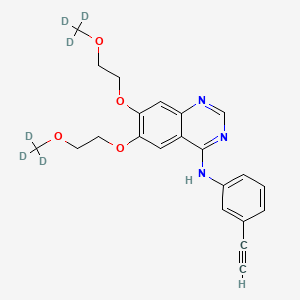

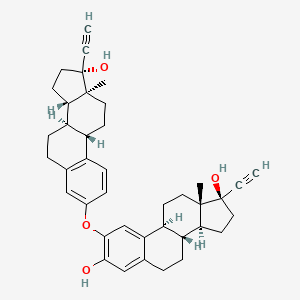

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCQRNXDQVSBN-GGYOKZPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303014-91-7 |

Source

|

| Record name | Ethinyl estradiol 2-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。